Tyrosinal
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Overview
Description
Tyrosinal is an organic compound belonging to the class of amphetamines and derivatives. It is structurally characterized by a phenyl ring substituted with a hydroxyl group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tyrosinal typically involves the hydrolysis of protein mixtures followed by the separation of the desired amino acid from the hydrolysate. One common method involves the use of casein hydrolysate. The process includes the following steps :
Hydrolysis: Casein hydrolysate is suspended in dilute hydrochloric acid and heated to boiling.
Filtration: The hot mixture is filtered to remove impurities.
Precipitation: Concentrated ammonium hydroxide is added to the filtrate to precipitate this compound.
Recrystallization: The precipitate is dissolved in sodium hydroxide, acidified with hydrochloric acid, and allowed to recrystallize.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using bacterial tyrosinases. These enzymes catalyze the hydroxylation of phenols to catechols and subsequent oxidation to quinones . This method is advantageous due to its specificity and efficiency under various operational conditions.
Chemical Reactions Analysis
Types of Reactions
Tyrosinal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Tyrosinal has a wide range of applications in scientific research, including :
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
Tyrosinal exerts its effects through several mechanisms :
Enzyme Interaction: It acts as a substrate for enzymes such as tyrosine-tRNA ligase, facilitating the synthesis of proteins.
Neurotransmitter Synthesis: It is a precursor for neurotransmitters like dopamine, epinephrine, and norepinephrine, playing a crucial role in signal transduction and stress response.
Hormone Production: Involved in the synthesis of thyroid hormones, which regulate metabolism and growth.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid with a similar structure but different functional groups.
Phenylalanine: Another amino acid that serves as a precursor to Tyrosine.
L-DOPA: A compound structurally related to Tyrosine, used in the treatment of Parkinson’s disease.
Uniqueness
Tyrosinal is unique due to its specific hydroxyl and amino group substitutions, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its role in neurotransmitter and hormone synthesis make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanal |
InChI |
InChI=1S/C9H11NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,6,8,12H,5,10H2/t8-/m0/s1 |
InChI Key |
DXGAIOIQACHYRK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C=O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C=O)N)O |
Origin of Product |
United States |
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